molecular formula C13H13Cl2N3O2 B2464765 [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobutanoate CAS No. 338419-29-7

[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobutanoate

Cat. No.: B2464765
CAS No.: 338419-29-7
M. Wt: 314.17
InChI Key: VUUFPFUMGQHCFU-UHFFFAOYSA-N
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Description

[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobutanoate is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a chlorobutanoate ester. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobutanoate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the coupling of an azide with an alkyne to form the triazole ring. The general steps are as follows:

    Preparation of Azide: The starting material, 4-chlorobenzyl chloride, is reacted with sodium azide to form 4-chlorobenzyl azide.

    Cycloaddition Reaction: The 4-chlorobenzyl azide is then reacted with an alkyne, such as propargyl alcohol, in the presence of a copper(I) catalyst to form the triazole ring.

    Esterification: The resulting triazole alcohol is esterified with 4-chlorobutyryl chloride in the presence of a base, such as triethylamine, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobutanoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorobutanoate ester group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The triazole ring and the chlorophenyl group can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The ester bond in the compound can be hydrolyzed in the presence of acids or bases to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 4-chlorobutanoate derivatives.

    Oxidation: Oxidized products of the triazole ring or chlorophenyl group.

    Reduction: Reduced forms of the triazole ring or chlorophenyl group.

    Hydrolysis: 4-chlorobutanoic acid and the corresponding triazole alcohol.

Scientific Research Applications

Chemistry

In chemistry, [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobutanoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Triazole derivatives are known to exhibit antimicrobial, antifungal, and anticancer activities. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobutanoate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the chlorophenyl group can enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobutanoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorobutanoate ester group provides additional reactivity compared to other triazole derivatives, making it a valuable compound for various applications.

Properties

IUPAC Name

[1-(4-chlorophenyl)triazol-4-yl]methyl 4-chlorobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3O2/c14-7-1-2-13(19)20-9-11-8-18(17-16-11)12-5-3-10(15)4-6-12/h3-6,8H,1-2,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUFPFUMGQHCFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=N2)COC(=O)CCCCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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